molecular formula C23H21ClN4O2S B3399954 N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide CAS No. 1040650-82-5

N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide

Cat. No.: B3399954
CAS No.: 1040650-82-5
M. Wt: 453 g/mol
InChI Key: VQCNXQUDQXMFKT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21ClN4O2S and its molecular weight is 453 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide, also known as G420-0622, is a compound with significant potential in medicinal chemistry, particularly in the realms of anticancer and antimicrobial activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.

1. Anticancer Activity

Research indicates that compounds containing pyrazole and related heterocycles exhibit promising anticancer properties. A study highlighted that derivatives of pyrazolo[1,5-a]pyrazine can inhibit cancer cell proliferation effectively. For instance, G420-0622's structural components suggest potential activity against various cancer cell lines.

Case Study:
In a recent investigation, pyrazole derivatives demonstrated IC50 values indicating their effectiveness against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. These values were recorded at 6.9 µg/mL and 13.6 µg/mL respectively for selected derivatives, suggesting that G420-0622 may exhibit similar or enhanced efficacy due to its unique structure .

2. Antimicrobial Activity

The compound's thioacetamide group is known for its antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and fungal infections.

Research Findings:
A review of pyrazole derivatives revealed that many exhibit broad-spectrum antimicrobial activity. The presence of the thioether linkage in G420-0622 may enhance its interaction with microbial targets, although specific data on this compound's antimicrobial efficacy remains limited .

The biological activity of G420-0622 can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: Many pyrazole derivatives act as inhibitors for key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis: Compounds like G420-0622 may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis

A comparison table summarizing the biological activities of selected pyrazole derivatives is presented below:

Compound NameIC50 (µg/mL)Activity Type
G420-0622TBDAnticancer
Pyrazole A6.9HepG-2 Cell Line
Pyrazole B13.6HCT-116 Cell Line
Pyrazole CTBDAntimicrobial

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2S/c1-3-15-4-6-16(7-5-15)18-13-20-23(25-10-11-28(20)27-18)31-14-22(29)26-19-12-17(24)8-9-21(19)30-2/h4-13H,3,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCNXQUDQXMFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.